molecular formula C13H13BClF3KNO2 B1456622 Potassium 1-Boc-6-chloroindole-2-trifluoroborate CAS No. 1073468-33-3

Potassium 1-Boc-6-chloroindole-2-trifluoroborate

Cat. No. B1456622
CAS RN: 1073468-33-3
M. Wt: 357.61 g/mol
InChI Key: FZRLDAMXBGHRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 1-Boc-6-chloroindole-2-trifluoroborate is a chemical compound with the molecular formula C13H13BClF3KNO2 . It is offered by several scientific research suppliers .


Molecular Structure Analysis

The molecular structure of Potassium 1-Boc-6-chloroindole-2-trifluoroborate is represented by the formula C13H13BClF3KNO2 . Detailed structural analysis is not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving Potassium 1-Boc-6-chloroindole-2-trifluoroborate are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-BOC-6-CHLOROINDOLE, a related compound, include a melting point of 85-87°C and a density of 1.19 . Storage recommendations include keeping the compound sealed in a dry environment at 2-8°C . Specific properties of Potassium 1-Boc-6-chloroindole-2-trifluoroborate are not provided in the search results .

Scientific Research Applications

Proteomics Research

As indicated by suppliers like Santa Cruz Biotechnology, this compound is utilized in proteomics research . It can be employed in the study of protein interactions and functions, particularly when indole derivatives are part of the proteins under investigation. This research can lead to insights into disease mechanisms and the development of new diagnostic tools.

Mechanism of Action

The mechanism of action of Potassium 1-Boc-6-chloroindole-2-trifluoroborate is not detailed in the search results .

Safety and Hazards

Specific safety and hazard information for Potassium 1-Boc-6-chloroindole-2-trifluoroborate is not detailed in the search results . General safety measures for handling chemical compounds include flushing the eyes with water in case of contact and seeking fresh air in case of inhalation .

properties

IUPAC Name

potassium;[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BClF3NO2.K/c1-13(2,3)21-12(20)19-10-7-9(15)5-4-8(10)6-11(19)14(16,17)18;/h4-7H,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRLDAMXBGHRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BClF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718661
Record name Potassium [1-(tert-butoxycarbonyl)-6-chloro-1H-indol-2-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 1-Boc-6-chloroindole-2-trifluoroborate

CAS RN

1073468-33-3
Record name Borate(1-), [6-chloro-1-[(1,1-dimethylethoxy)carbonyl]-1H-indol-2-yl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073468-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium [1-(tert-butoxycarbonyl)-6-chloro-1H-indol-2-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 1-Boc-6-chloroindole-2-trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium 1-Boc-6-chloroindole-2-trifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium 1-Boc-6-chloroindole-2-trifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium 1-Boc-6-chloroindole-2-trifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium 1-Boc-6-chloroindole-2-trifluoroborate
Reactant of Route 6
Potassium 1-Boc-6-chloroindole-2-trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.